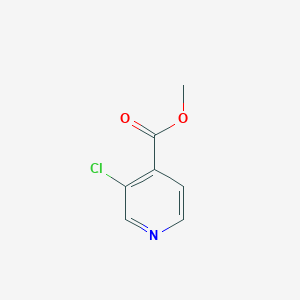

Methyl 3-chloroisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSWHAPVUHNFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571497 | |

| Record name | Methyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-79-1 | |

| Record name | Methyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3-chloroisonicotinate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

Methyl 3-chloroisonicotinate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a wide array of pharmaceutical agents. The presence of the chloro- and ester- functionalities on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutics. This guide provides an in-depth, technically-focused protocol for the synthesis of this compound from 3-chloroisonicotinic acid, tailored for researchers and professionals in the field of drug development.

Reaction Scheme and Mechanism

The synthesis of this compound from 3-chloroisonicotinic acid is typically achieved through an esterification reaction. A highly effective and common method involves the use of thionyl chloride (SOCl₂) and methanol (MeOH). This process can proceed through two primary mechanistic pathways, both of which are efficient in achieving the desired transformation.

Overall Reaction:

Figure 1. General reaction scheme for the synthesis of this compound.

Mechanistic Insights:

The reaction is generally understood to proceed via one of two pathways, largely dependent on the order of reagent addition and reaction conditions.

-

Pathway A: Acid Chloride Formation. In this classic approach, 3-chloroisonicotinic acid is first converted to its more reactive acyl chloride derivative by treatment with thionyl chloride.[1] The resulting 3-chloroisonicotinoyl chloride is then reacted with methanol to yield the final methyl ester. The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[1]

-

Pathway B: In Situ Acid-Catalyzed Esterification. Alternatively, thionyl chloride can be added to a solution of 3-chloroisonicotinic acid in methanol. In this scenario, the thionyl chloride reacts with methanol to generate HCl in situ.[2][3] This HCl then acts as a catalyst for the Fischer esterification of the carboxylic acid with the excess methanol.[3] This method is often preferred for its operational simplicity.

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

3-Chloroisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Fume hood

Step-by-Step Synthesis Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Add 3-chloroisonicotinic acid to the flask, followed by anhydrous methanol to create a suspension.

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.[4] An exothermic reaction will occur, and the solid will gradually dissolve.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol and SOCl₂.

-

Neutralization and Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.[5] After the gas evolution ceases, separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.[6]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.[7]

Data Summary

| Parameter | Value/Description |

| Starting Material | 3-Chloroisonicotinic acid |

| Reagents | Thionyl chloride, Methanol |

| Solvent | Methanol, Dichloromethane |

| Reaction Type | Esterification |

| Reaction Temperature | Reflux |

| Work-up | Aqueous NaHCO₃ wash, Brine wash |

| Purification | Recrystallization or Column Chromatography |

Visual Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[8][9][10] It should be handled with extreme care in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

General Precautions: The reaction generates HCl and SO₂ gases, which are toxic and corrosive.[1] Ensure adequate ventilation at all times. Avoid inhalation of vapors and contact with skin and eyes.[9][10]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the product.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch.[14]

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values. A broad melting point range may indicate the presence of impurities.[7]

Conclusion

The synthesis of this compound from 3-chloroisonicotinic acid using thionyl chloride and methanol is a robust and reliable method for producing this valuable intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers and drug development professionals can efficiently and safely synthesize this key building block for their research and development endeavors.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. echemi.com [echemi.com]

- 4. brainly.in [brainly.in]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nj.gov [nj.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. drexel.edu [drexel.edu]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. shd-pub.org.rs [shd-pub.org.rs]

Methyl 3-chloroisonicotinate structural formula and molecular weight

An In-Depth Technical Guide to Methyl 3-chloroisonicotinate for Advanced Research Applications

Executive Summary

This compound is a halogenated pyridine derivative that serves as a pivotal building block in the realms of medicinal chemistry and organic synthesis. Its structural features—a pyridine core functionalized with a reactive chlorine atom and a methyl ester group—make it a versatile intermediate for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, its strategic applications in drug discovery, and essential safety protocols. Authored for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound, also known as methyl 3-chloropyridine-4-carboxylate, is an organic compound whose utility is derived from its distinct structural arrangement.[1] The pyridine ring provides a rigid scaffold, while the chlorine atom at the 3-position and the methyl ester at the 4-position offer orthogonal sites for chemical modification. The chlorine atom, an electron-withdrawing group, influences the reactivity of the pyridine ring and can participate in crucial halogen bonding interactions within biological targets. The methyl ester provides a convenient handle for further derivatization, such as amidation, to build molecular complexity.

Structural Formula

The structural formula of this compound is presented below.

Caption: Structural formula of this compound.

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 3-chloropyridine-4-carboxylate | [1] |

| Synonyms | 3-Chloropyridine-4-carboxylic acid methyl ester, 3-chloroisonicotinic acid methyl ester | [1] |

| CAS Number | 98273-79-1 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly and efficiently achieved via Fischer esterification of its corresponding carboxylic acid precursor, 3-chloroisonicotinic acid. This method is widely adopted in laboratory settings due to its high yield, operational simplicity, and the use of readily available reagents.

Causality Behind Experimental Choices

The choice of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is critical. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is reversible; therefore, using an excess of methanol not only serves as the solvent but also shifts the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle. The final workup with a base (e.g., sodium carbonate) is essential to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the pure ester product.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from a standard esterification procedure for isonicotinic acid.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-chloroisonicotinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Cool the suspension in an ice bath to approximately 10°C. Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise while stirring. It is crucial to maintain a low temperature during the addition to control the exothermic reaction.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C).

-

Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or solid. Further purification can be performed by column chromatography if necessary.

Part 3: Strategic Applications in Drug Discovery

The incorporation of a methyl group and a chlorine atom into a pyridine scaffold is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile.[5][6]

-

The "Magic Methyl" Effect: The methyl group, though small, can have profound effects on a molecule's properties.[6][7] It can enhance binding affinity to a biological target by engaging in hydrophobic interactions within a protein's active site.[6] Furthermore, it can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[5]

-

Role of the Chlorine Atom: Chlorine is a common halogen used in drug design.[8] Its presence can increase lipophilicity, thereby improving cell membrane permeability. Critically, the chlorine atom can act as a bioisostere for other functional groups and can form halogen bonds—a type of non-covalent interaction with protein backbones—that can significantly enhance binding potency and selectivity.

-

Synthetic Handle: As an intermediate, this compound is highly valuable. The ester can be readily converted to amides, hydrazides, or other functional groups to explore structure-activity relationships (SAR). The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents, making it a cornerstone for building compound libraries for high-throughput screening.[3]

Part 4: Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety precautions are paramount when handling this compound. The following information is based on general safety data for similar chemical structures. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is expected to be an irritant. The vapor may be irritating to the eyes and respiratory tract.[9]

-

GHS Hazard Statements (Anticipated):

-

Recommended PPE:

Handling and Storage Protocols

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mist. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2] Keep away from strong oxidizing agents and bases.[11]

References

- BLD Pharm.

- ChemBK.

- Greenbook.net.

- Sigma-Aldrich.

- Fisher Scientific.

- Angene Chemical.

- BLD Pharm.

- CymitQuimica.

- Veer-Chemie.

- BLD Pharm.

- PrepChem.com. Synthesis of (a)

- Veer-Chemie.

- Veeprho.

- Pharmaffiliates.

- Chem-Impex.

- P&S Chemicals.

- ChemicalBook.

- Tokyo Chemical Industry Co., Ltd. Methyl 2-Chloroisonicotinate 58481-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC).

- Tokyo Chemical Industry UK Ltd.

- Al-Zoubi, W. et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Lian, J. et al. [Application of methyl in drug design]. PubMed. (2013-08).

- J&K Scientific LLC.

- González-Álvarez, J. et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. (2023-08-15).

- MDPI. Methyl-Containing Pharmaceuticals.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 98273-79-1|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

Physical properties of Methyl 3-chloroisonicotinate (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloroisonicotinate, with the CAS Number 55305-47-0, is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as building blocks in the synthesis of more complex molecules. The precise physical properties of a compound are critical for its purification, handling, and application in synthetic protocols. This guide provides an in-depth look at the key physical properties of this compound: its melting point, boiling point, and solubility.

I. Predicted and Comparative Physical Properties

Due to the limited availability of experimental data for this compound, the physical properties of its isomer, Methyl 2-chloroisonicotinate (CAS 58481-11-1), are presented below to provide a reasonable estimation for researchers. The positional difference of the chlorine atom (position 3 vs. 2) will influence the molecule's dipole moment and crystal packing, leading to variations in melting and boiling points.

| Physical Property | Methyl 2-chloroisonicotinate (CAS 58481-11-1) | This compound (CAS 55305-47-0) |

| Melting Point | 32-36 °C[1] | Data not available; predicted to be a low-melting solid or liquid at room temperature. |

| Boiling Point | 70 °C at 0.1 mmHg[1] | Data not available; boiling point is expected to be comparable to the 2-chloro isomer under vacuum. |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid[1] | Reported as a liquid[2] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |

II. Experimental Determination of Physical Properties

For a research scientist, the ability to accurately determine the physical properties of a novel or uncharacterized compound is a fundamental skill. The following sections detail the standard laboratory protocols for measuring melting point, boiling point, and solubility.

A. Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically < 1 °C) is indicative of a pure substance.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating Rate: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid.

B. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure (vacuum).

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube (Durham tube).

-

Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath).

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary.

-

Cooling and Measurement: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Diagram: Setup for Micro Boiling Point Determination

Caption: Apparatus for micro boiling point determination.

C. Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification (e.g., recrystallization), and formulation.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed into a series of small test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 0.5 mL) is added to each test tube.

-

Observation and Agitation: The mixture is agitated (e.g., by vortexing) and observed for dissolution. Gentle heating can be applied if the compound does not dissolve at room temperature.

-

Classification: The solubility is typically classified as:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No apparent dissolution of the solid.

-

For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by UV-Vis spectroscopy or HPLC after filtration).

III. Conclusion

While a complete, experimentally verified dataset for the physical properties of this compound is not currently prevalent in the literature, this guide provides a framework for researchers. By understanding the properties of its isomers and mastering the fundamental techniques for physical property determination, scientists can confidently handle and utilize this compound in their research and development endeavors. The methodologies outlined herein represent the cornerstone of physical organic chemistry and are essential for the characterization of any new chemical entity.

IV. References

Sources

Reactivity and stability of Methyl 3-chloroisonicotinate

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative of significant interest in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and agrochemicals. Its utility is dictated by the specific reactivity of its two primary functional groups: the chloro-substituted pyridine ring and the methyl ester. Understanding the delicate balance between its reactivity and stability is paramount for its effective use in multi-step syntheses and for ensuring the integrity of resulting products. This guide provides a comprehensive analysis of the molecule's chemical behavior, degradation pathways, and stability profile, grounded in established chemical principles and supported by practical, field-proven experimental protocols.

Physicochemical Properties and Stability Profile

A foundational understanding of this compound begins with its physical properties and inherent stability. These characteristics govern its handling, storage, and compatibility with various reaction conditions.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₆ClNO₂ | - |

| Molecular Weight | 171.58 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 42 - 44 °C | |

| Boiling Point | 204 °C | |

| CAS Number | 98273-79-1 |

Stability, Handling, and Storage

The long-term viability of this compound as a synthetic precursor is contingent upon proper storage and handling.

-

Thermal Stability : The compound is stable under normal ambient conditions. However, thermal decomposition at elevated temperatures can lead to the release of hazardous vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.

-

Hydrolytic Stability : The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-chloroisonicotinic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature. The compound should be protected from moisture to prevent slow degradation over time.

-

Incompatibilities : To maintain its integrity, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation.

-

Recommended Storage : For optimal shelf-life, the material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration and the use of an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize degradation from atmospheric moisture and oxygen.

-

Safe Handling : this compound is classified as an irritant, causing skin, eye, and respiratory irritation. Therefore, handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

The Landscape of Chemical Reactivity

The synthetic utility of this compound is derived from the reactivity of its chloro-substituted, electron-deficient pyridine ring and its ester functional group. These sites allow for a range of chemical transformations.

Nucleophilic Aromatic Substitution (SNA_r): The Primary Reactive Pathway

The most significant reaction pathway for this compound is nucleophilic aromatic substitution (SNA_r), where the chloride ion acts as a leaving group. The pyridine ring's nitrogen atom acts as a powerful electron-withdrawing group, reducing electron density in the ring and making it susceptible to attack by nucleophiles. This effect is analogous to the role of a nitro group in activating a benzene ring towards SNA_r.

The reaction typically proceeds via a concerted mechanism or through a two-step addition-elimination sequence involving a discrete Meisenheimer complex intermediate. A wide variety of nucleophiles can be employed to displace the chloride, leading to diverse molecular scaffolds.

Causality Behind Reactivity : The electron-deficient nature of the pyridine ring is key. It stabilizes the negative charge that develops during the nucleophilic attack, lowering the activation energy for the substitution. The position of the chloro group (position 3) is readily activated for displacement.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent Example | Product Type | Typical Conditions |

| Amine (R₂NH) | Piperidine | 3-Amino-isonicotinate derivative | Aprotic solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃), Heat |

| Alcohol (ROH) | Sodium Methoxide | 3-Methoxy-isonicotinate derivative | Anhydrous alcohol, Heat |

| Thiol (RSH) | Sodium thiophenoxide | 3-Thioether-isonicotinate derivative | Polar aprotic solvent (e.g., DMF), Room Temp to Heat |

| Water (H₂O) | NaOH (aq) | 3-Hydroxy-isonicotinate derivative | Aqueous base, Heat (often competes with ester hydrolysis) |

Reactions at the Ester Moiety

The methyl ester group offers a secondary site for chemical modification, primarily through nucleophilic acyl substitution.

-

Ester Hydrolysis : This is a common transformation, yielding 3-chloroisonicotinic acid.

-

Base-Catalyzed (Saponification) : This is typically an irreversible and high-yielding process using aqueous bases like NaOH or LiOH. The reaction proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, followed by the elimination of methoxide.

-

Acid-Catalyzed : This is an equilibrium-controlled process requiring a strong acid catalyst (e.g., H₂SO₄) and water. To drive the reaction to completion, the methanol byproduct may need to be removed.

-

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

-

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

-

Amidation : Direct reaction with an amine can convert the ester into the corresponding amide, often requiring heat or specific catalysts to proceed efficiently.

Experimental Methodologies for Characterization

To harness the full potential of this compound, its reactivity and stability must be quantified. The following protocols provide robust, self-validating frameworks for this purpose.

Protocol: Assessing Reactivity via Kinetic Monitoring of SNA_r

An In-Depth Technical Guide to the Safe Handling of Methyl 3-chloroisonicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 3-chloroisonicotinate (CAS No. 98273-79-1). As a chlorinated pyridine derivative, this compound serves as a valuable intermediate in synthetic chemistry but demands rigorous adherence to safety protocols due to its inherent hazards. The following sections are structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[1][2][3] The primary hazards stem from its reactivity as a halogenated heterocyclic compound. The electron-withdrawing nature of the chlorine atom and the pyridine ring can make the compound susceptible to nucleophilic attack and potentially reactive with biological macromolecules, leading to irritation upon contact.

A thorough risk assessment must be conducted before any procedure involving this compound. This involves evaluating the quantity of material being used, the potential for aerosol or dust generation, and the specific experimental conditions (e.g., heating, reaction with other hazardous materials).

Table 1: GHS Classification and Hazard Statements

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][4][5] |

| Serious Eye Damage/Irritation | Category 2A / 1B | H319: Causes serious eye irritation.[1][3][4][5] / H318: Causes serious eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering and administrative controls are the primary means of exposure prevention, with PPE serving as the final, crucial barrier.

Engineering Controls: Containing the Hazard at the Source

The causality behind using robust engineering controls is to minimize the escape of the chemical into the laboratory environment, thereby protecting all personnel, not just the immediate user.

-

Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be performed inside a properly functioning and certified chemical fume hood.[6][7][8] This is non-negotiable, as it contains dust and potential vapors at the source.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7][9]

-

Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[4][8][10] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE selection must be based on the specific hazards of this compound. It is the last line of defense and must be used correctly.

Table 2: Required Personal Protective Equipment

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles are required to prevent splashes from reaching the eyes.[7][9] They must meet ANSI Z.87.1 or EN166 standards.[10][11] A face shield should be worn over goggles during procedures with a high risk of splashing.[11] |

| Hands | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended.[7][9][11] Latex gloves offer insufficient protection. Gloves must be inspected for defects before each use and removed promptly without touching the outer surface to the skin after handling or if contamination is suspected.[3][12] |

| Body | Laboratory Coat | A flame-retardant lab coat, fully buttoned, is recommended.[6][11] It should be worn over long pants and closed-toe shoes to protect the skin.[11] |

| Respiratory | NIOSH/MSHA-Approved Respirator | Required if engineering controls are insufficient or if dust/aerosols are generated.[4][10] Use should be governed by a formal respiratory protection program. |

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducible science and paramount for safety.

Receiving and Storage Protocol

-

Inspection: Upon receipt, inspect the container for damage or leaks within a fume hood.

-

Labeling: Ensure the manufacturer's label is intact and legible.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage is under an inert atmosphere and refrigerated (2-8°C).[13][14][15]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][10]

Safe Weighing and Dispensing Workflow

The following workflow minimizes exposure during the common procedure of weighing the solid compound.

Caption: Safe Weighing and Dispensing Workflow for this compound.

Section 4: Emergency Procedures

Preparedness is a key component of a self-validating safety system. All personnel must be familiar with these procedures before beginning work.

Exposure Response

Immediate and correct first aid can significantly mitigate injury.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately remove contaminated clothing.[16] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][10][16] Seek medical attention if irritation develops or persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][10][17] Remove contact lenses if present and easy to do.[4][10] Seek immediate medical attention. [2] |

| Inhalation | Move the exposed person to fresh air at once.[10][16][17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[16] Seek immediate medical attention. [16] |

| Ingestion | Do NOT induce vomiting. [10] Rinse the mouth thoroughly with water.[1][4] Seek immediate medical attention. [16] |

Spill Management Protocol

-

Small Spill (Inside Fume Hood):

-

Ensure PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[6][8]

-

Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[2][3] Avoid creating dust.[2][3]

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

Label the waste container and dispose of it according to institutional guidelines.

-

-

Large Spill (Outside Fume Hood):

-

Secure the area to prevent entry.

-

If safe to do so, increase ventilation to the room.

-

Contact the institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[8] Do not attempt to clean up a large spill without proper training and equipment.

Section 5: Waste Disposal and Decontamination

This compound and materials contaminated with it are considered hazardous waste.[6][18]

Waste Collection and Disposal

-

Waste Stream: All waste, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.

-

Container: Use a chemically compatible, leak-proof container that can be securely sealed.[6][8]

-

Labeling: Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6] List all constituents if it is a mixture.[6]

-

Disposal: Arrange for pickup and disposal through your institution's EH&S department. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] Current practices for chlorinated aromatic waste often involve high-temperature incineration.[18][19]

Decontamination

-

Glassware: Rinse glassware with a suitable solvent (e.g., acetone or ethanol) in a fume hood, collecting the rinsate as hazardous waste. Follow with a standard wash using soap and water.

-

Surfaces: Wipe down work surfaces in the fume hood with a solvent-dampened towel, followed by a soap and water wash. Dispose of the towel as solid hazardous waste.

This guide provides a foundational understanding of the safety requirements for working with this compound. It is imperative that these guidelines are supplemented by institution-specific protocols and a continuous commitment to a culture of safety.

References

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

-

Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

-

First Aid in Case of Pesticide Exposure. (n.d.). US EPA. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. [Link]

-

SAFETY DATA SHEET - Methyl 3-bromoisonicotinate. (2024, August 19). Angene Chemical. [Link]

-

PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Pyridine Standard Operating Procedure. (n.d.). Washington State University. [Link]

-

Disposal methods for chlorinated aromatic waste. (1995). Chemical Society Reviews. [Link]

-

METHYL 2-CHLOROISONICOTINATE Chemical Properties. (n.d.). Chemdad. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. angenechemical.com [angenechemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Methyl 2-Chloroisonicotinate | 58481-11-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. fishersci.com [fishersci.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. pppmag.com [pppmag.com]

- 13. 98273-79-1|this compound|BLD Pharm [bldpharm.com]

- 14. 58481-11-1 CAS MSDS (METHYL 2-CHLOROISONICOTINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. METHYL 2-CHLOROISONICOTINATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. epa.gov [epa.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 3-chloroisonicotinate

Abstract

Methyl 3-chloroisonicotinate is a highly versatile heterocyclic building block pivotal to modern medicinal chemistry. Its pyridine core is a privileged scaffold found in numerous pharmaceuticals, and the strategically positioned chlorine atom and methyl ester group serve as orthogonal handles for molecular elaboration.[1][2] This guide provides an in-depth exploration of two cornerstone synthetic transformations—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to generate high-value pharmaceutical intermediates. The protocols herein are designed to be robust and illustrative, explaining the causal relationships between reagent choice, reaction conditions, and outcomes, thereby providing researchers with a solid foundation for drug discovery and development programs.[3][4]

Introduction: The Strategic Value of this compound

The isonicotinic acid framework is a recurring motif in a vast array of clinically significant drugs, valued for its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems.[1][2] this compound emerges as a particularly valuable starting material due to two key features:

-

The 4-Methoxycarbonyl Group: A stable ester that can be readily hydrolyzed to the corresponding carboxylic acid, providing a vector for amide bond formation, a ubiquitous linkage in pharmaceuticals.[5][6]

-

The 3-Chloro Substituent: An ideal handle for modern palladium-catalyzed cross-coupling reactions.[7] Its reactivity allows for the selective and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex molecular architectures.[8]

This document will detail the application of this substrate in two of the most powerful reactions in the medicinal chemist's toolkit.

Application Note I: C-C Bond Formation via Suzuki-Miyaura Coupling

Scientific Rationale & Expertise

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl and heteroaryl-aryl scaffolds, which are central to many targeted therapies, including kinase inhibitors and receptor antagonists.[9][10] The reaction's power lies in its remarkable functional group tolerance, use of mild conditions, and the commercial availability of a vast library of boronic acids and esters.[11][12] For a substrate like this compound, the Suzuki reaction provides a direct and high-yielding pathway to 3-aryl isonicotinate derivatives.[13]

Causality of Component Selection:

-

Palladium Catalyst (Pd(OAc)₂/SPhos): While many catalyst systems exist, the combination of a simple palladium(II) precatalyst with a sterically hindered, electron-rich phosphine ligand like SPhos is highly effective for coupling less reactive aryl chlorides. The bulky ligand promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.[7]

-

Base (K₃PO₄): A moderately strong inorganic base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][14] Potassium phosphate is often preferred as it is less likely to cause ester hydrolysis compared to stronger bases like hydroxides.

-

Solvent System (Toluene/Water): A biphasic solvent system is commonly employed. The organic solvent (toluene) solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transfer of the activated boronate species.

Experimental Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)isonicotinate

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)

-

Toluene, anhydrous

-

Water, degassed

-

Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 5:1 ratio) via syringe to achieve a substrate concentration of ~0.2 M.

-

Reaction Execution: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation: Representative Suzuki Coupling Parameters

The following table summarizes typical conditions and expected outcomes for Suzuki couplings with chloro-heterocycles, providing a validated starting point for optimization.

| Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 10 | 88-96 |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DME/H₂O | 90 | 16 | 80-90 |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 82-92 |

Visualization of Suzuki-Miyaura Coupling

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application Note II: C-N Bond Formation via Buchwald-Hartwig Amination

Scientific Rationale & Expertise

The formation of aryl-amine bonds is one of the most frequent transformations in pharmaceutical synthesis.[15] The Buchwald-Hartwig amination has revolutionized this area by providing a general and high-yielding method that avoids the harsh conditions and limited substrate scope of older methods like nucleophilic aromatic substitution (SₙAr) or Ullmann condensation.[16] It allows for the coupling of aryl chlorides with a wide variety of primary and secondary amines, including heterocycles like morpholine or piperazine, which are common motifs in drug molecules.[17][18]

Causality of Component Selection:

-

Catalyst System (Pd₂(dba)₃/XPhos): A combination of a stable Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) and a highly electron-rich, bulky biarylphosphine ligand such as XPhos is a gold standard for activating stubborn C-Cl bonds.[19] The ligand's steric bulk promotes a fast rate of reductive elimination, preventing catalyst decomposition and side reactions.

-

Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required. Its primary role is to deprotonate the amine (or the N-H bond in the palladium-amine complex) to form the palladium-amido species, which is the key intermediate prior to reductive elimination.[16]

-

Solvent (Toluene): Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and deactivation of the catalyst. Toluene is an excellent choice due to its high boiling point and ability to dissolve the various reaction components.

Experimental Protocol: Synthesis of Methyl 3-(morpholino)isonicotinate

This protocol provides a general method for the C-N coupling of a secondary amine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (2.5-5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

-

Glovebox or Schlenk line for inert atmosphere operations

Procedure:

-

Reaction Setup: In a glovebox or under a constant flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction tube.

-

Reagent Addition: Add this compound, followed by the anhydrous toluene, and finally the morpholine via syringe.

-

Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at 100-110 °C.

-

Monitoring: Stir the reaction vigorously and monitor for completion by LC-MS (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Parameters

This table summarizes typical conditions for coupling various amines with aryl chlorides.

| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.5) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-95 |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 85-98[19] |

| Benzylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.5) | LHMDS (1.5) | THF | 80 | 6 | 82-93 |

| Piperazine | Pd₂(dba)₃ (2.0) | XPhos (5.0) | NaOtBu (1.5) | Toluene | 110 | 10 | 75-90 |

Visualization of Buchwald-Hartwig Amination

Caption: Generalized workflow for Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Downstream Processing: Saponification to the Carboxylic Acid

Rationale

The methyl ester intermediates generated from the cross-coupling reactions are often not the final target. Hydrolysis of the ester to the corresponding carboxylic acid (saponification) is a critical downstream step.[5] This unmasks a versatile functional group for subsequent reactions, most commonly amide bond coupling to build more complex drug candidates.[6][20]

General Protocol: Ester Hydrolysis

-

Dissolution: Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF (or Methanol) and water (e.g., 3:1 ratio).

-

Base Addition: Add Lithium Hydroxide (LiOH·H₂O) (1.5-3.0 eq) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC/LC-MS until all starting material is consumed (typically 1-4 hours).

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which may be used crude or purified by crystallization.

Caption: Workflow for ester hydrolysis (saponification).

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of diverse pharmaceutical intermediates. By leveraging modern palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, chemists can rapidly access complex 3-substituted isonicotinates. The protocols and principles outlined in this guide provide a self-validating framework for researchers to build upon, enabling the efficient exploration of chemical space and accelerating the drug discovery pipeline.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Fatima, A., et al. (2022). An overview of arylated derivatives of (S)‐2‐aryl‐N‐(1‐phenylethyl)isonicotinamides. Journal of Physical Organic Chemistry, 35(11), e4410. [Link]

-

Asif, M. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1365–1405. [Link]

-

MacLean, E. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(15), 9239–9247. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2025). Exploring the Chemical Versatility of Isonicotinic Acid. PharmaChem. [Link]

-

Asif, M. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Various Authors. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules, 26(16), 4819. [Link]

-

Belnome, F., et al. (2021). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]

-

Zaleskaya, T. E., et al. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

-

Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 53-72. [Link]

-

Kukkamudi, S., & Chintada, N. R. (2020). Synthesis of a variety of biaryl derivatives. ResearchGate. [Link]

-

Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Tetrahedron, 61(46), 10845-10854. [Link]

-

Various Authors. Carboxylic Acid Derivatives. University of Calgary. [Link]

-

Raposo, C., et al. (2021). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. Molecules, 26(22), 6965. [Link]

-

Sriram, D., et al. (2005). Synthesis of Isonicotinic Acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as Antituberculosis Agents. Bioorganic & Medicinal Chemistry Letters, 15(6), 1573-1576. [Link]

-

Wang, B-L., et al. (2015). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 20(4), 6773-6787. [Link]

-

Soderberg, T. (2020). Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II - KPU Pressbooks. [Link]

-

Fabelo, O., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4153. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Various Authors. Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. University of Illinois Springfield. [Link]

- Man, H. W., & Rorer, J. R. (1999). Process for preparing biaryl compounds. U.S.

-

Kumar, A., et al. (2021). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. ResearchGate. [Link]

-

Various Authors. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Reagent Guides. [Link]

-

Hermans, S., et al. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]

-

Konecny, A., et al. (2020). Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Carboxylic Acid Derivatives [chem.latech.edu]

- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. rsc.org [rsc.org]

- 20. cactus.utahtech.edu [cactus.utahtech.edu]

The Alchemist's Guide to Pyridine Diversification: Synthesis of Substituted Pyridines from Methyl 3-chloroisonicotinate

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[4] Among the myriad of pyridine building blocks, Methyl 3-chloroisonicotinate stands out as a versatile and economically viable starting material for the synthesis of a diverse array of 3-substituted pyridines. This guide provides an in-depth exploration of four powerful synthetic methodologies for the derivatization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Each section is designed to provide not just a protocol, but a deeper understanding of the reaction's intricacies, empowering researchers to troubleshoot and adapt these methods for their specific needs.

Introduction: The Strategic Value of this compound

This compound is an attractive starting material due to the orthogonal reactivity of its functional groups. The ester at the 4-position and the chloro substituent at the 3-position offer distinct handles for chemical modification. The electron-withdrawing nature of the pyridine nitrogen and the ester group renders the C-Cl bond susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This dual reactivity allows for a wide range of substituents to be introduced at the 3-position, a key vector for modulating the biological activity of pyridine-based molecules.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and were the subject of the 2010 Nobel Prize in Chemistry.[5] These reactions provide a powerful toolkit for the functionalization of this compound. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[6][7] For an electron-deficient substrate like this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[8] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and promote efficient catalysis.[9]

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center. Finally, reductive elimination yields the desired 3-aryl-isonicotinate and regenerates the active palladium(0) catalyst.[4]

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 90 | 16 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 24 |

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[12]

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the palladium(0) catalyst to this compound is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then affords the 3-alkynyl-isonicotinate product and regenerates the palladium(0) catalyst.[13]

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the mixture at room temperature or heat to 50-70 °C.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.

-

Purification: Purify the crude product by column chromatography.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp. (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | Toluene | 60 |

| 1-Hexyne | Pd₂(dba)₃ | CuI | Piperidine | DMF | RT |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[14][15] For challenging substrates like this compound, specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to achieve high yields.[16]

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination of the desired N-aryl product regenerates the active Pd(0) catalyst.[4][15]

-

Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.) to an oven-dried reaction vial.

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vial and heat in a preheated oil bath at 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp. (°C) |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |

| Aniline | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 |

| Benzylamine | Pd-G3-XPhos | XPhos | LHMDS | THF | 80 |

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[17][18] The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group in this compound activates the C-Cl bond towards nucleophilic attack.[19]

Mechanistic Principle

The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled, restoring the aromaticity of the pyridine ring.[20]

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.) and a suitable solvent (e.g., methanol for methoxide substitution, or DMF for amine substitution).

-

Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide solution, 1.5 equiv., or an amine, 2.0 equiv.). If using an amine, a non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv.) may be required.

-

Reaction: Heat the reaction mixture to reflux with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with a cold solvent. Otherwise, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify the crude product by recrystallization or column chromatography.

| Nucleophile | Base (if needed) | Solvent | Temperature |

| Sodium Methoxide | - | Methanol | Reflux |

| Ammonia | - | Aqueous Ammonia | 100 °C (sealed tube) |

| Piperidine | K₂CO₃ | DMF | 80 °C |

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.[2][12] All the palladium-catalyzed cross-coupling reactions described above can be adapted for microwave synthesis.

General Protocol for Microwave-Assisted Suzuki Coupling

-

Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a suitable solvent system (e.g., DME/water, 4:1).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

-

Work-up and Purification: Follow the standard work-up and purification procedures as described for the conventionally heated reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridines. The palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions, along with classical nucleophilic aromatic substitution, provide a robust and adaptable synthetic toolbox for researchers in drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, chemists can efficiently generate diverse libraries of pyridine derivatives for further investigation. The advent of microwave-assisted synthesis further enhances the efficiency of these transformations, enabling rapid lead optimization and materials development.

References

- BenchChem. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review.

-

MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

-

MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

MDPI. (2015). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

Wikipedia. (2023). Cross-coupling reaction. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (2021). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

-

Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). [Link]

-

University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Organic Syntheses. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Pearson+. (2024). For each reaction, give the expected substitution product, and pr.... [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

ResearchGate. (2008). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. [Link]

-

Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. [Link]

-

National Institutes of Health. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (2023). Methyl isonicotinate. [Link]

-

KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. [Link]

-

Royal Society of Chemistry. (2012). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

-

The OChem Whisperer. (2017). Here is some Nucleophilic Aromatic Substitution for ya!. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

YouTube. (2022). Suzuki Coupling Mechanism. [Link]

-

YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

Sources

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-AMINO-ISONICOTINIC ACID METHYL ESTER | 55279-30-6 [chemicalbook.com]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. youtube.com [youtube.com]

- 8. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. youtube.com [youtube.com]